molecular formula C22H21N3O5 B12038474 N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide CAS No. 769149-27-1

N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide

Cat. No.: B12038474
CAS No.: 769149-27-1
M. Wt: 407.4 g/mol
InChI Key: SBPASEODUWGKQH-YDZHTSKRSA-N
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Description

N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyl group, an oxo group, and a hydrazino group linked to a trimethoxybenzylidene moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(1-naphthyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the naphthyl and trimethoxybenzylidene groups allows for specific interactions with hydrophobic and aromatic regions of proteins, while the hydrazino group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline
  • 5-bromo-N’-(2,4,5-trimethoxybenzylidene)-2-furohydrazide

Uniqueness

N-(1-Naphthyl)-2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)acetamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of the naphthyl group enhances its ability to participate in π-π interactions, while the trimethoxybenzylidene moiety provides additional sites for chemical modification and interaction with biological targets.

This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research, from organic synthesis to drug development.

Properties

CAS No.

769149-27-1

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

N-naphthalen-1-yl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C22H21N3O5/c1-28-18-12-20(30-3)19(29-2)11-15(18)13-23-25-22(27)21(26)24-17-10-6-8-14-7-4-5-9-16(14)17/h4-13H,1-3H3,(H,24,26)(H,25,27)/b23-13+

InChI Key

SBPASEODUWGKQH-YDZHTSKRSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC

Origin of Product

United States

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